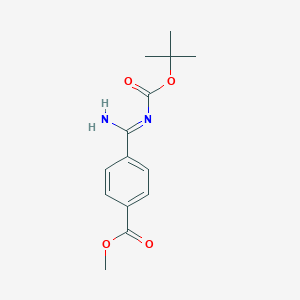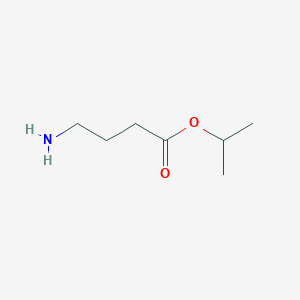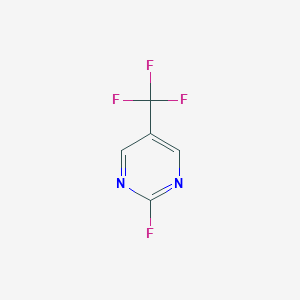
2-Fluoro-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2F4N2 . It has a molecular weight of 166.08 g/mol . The IUPAC name for this compound is 2-fluoro-5-(trifluoromethyl)pyrimidine .
Synthesis Analysis
Trifluoromethylpyridines, which include 2-Fluoro-5-(trifluoromethyl)pyrimidine, are synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethyl)pyrimidine includes a pyrimidine ring with a fluorine atom at the 2nd position and a trifluoromethyl group at the 5th position . The InChI string representation of the molecule isInChI=1S/C5H2F4N2/c6-4-10-1-3 (2-11-4)5 (7,8)9/h1-2H . Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)pyrimidine has a molecular weight of 166.08 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 127 . It has no hydrogen bond donors, six hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Pharmaceutical Research
“2-Fluoro-5-(trifluoromethyl)pyrimidine” is utilized in pharmaceutical research, particularly in the design and synthesis of new drugs. For instance, derivatives of this compound have been explored for their antitumor activities. Compounds with a trifluoromethyl group, like this one, are often evaluated for their potential against various human tumor cell lines due to their ability to interact with biological systems in unique ways .
Organic Synthesis
This compound serves as a reactant in organic synthesis processes. It can be used to prepare aminopyridines through amination reactions, which are valuable intermediates in the synthesis of more complex molecules .
Catalysis
In catalysis, “2-Fluoro-5-(trifluoromethyl)pyrimidine” may act as a ligand that facilitates regioselective reactions. For example, it could potentially be involved in the oxidative coupling of xylenes catalyzed by palladium, leading to the production of tetramethylbiphenyls .
Agricultural Chemistry
Compounds with trifluoromethyl groups are significant in the development of crop-protection products. While the search results do not specify this compound’s use in agriculture, its structural analogs are used as intermediates for synthesizing pesticides and herbicides .
Safety And Hazards
2-Fluoro-5-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWJTWUFYSMONN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602138 |
Source


|
| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)pyrimidine | |
CAS RN |
1214344-68-9 |
Source


|
| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


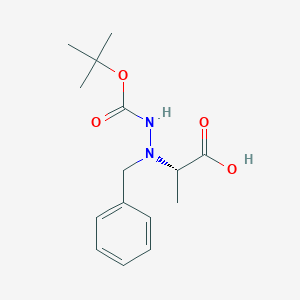
![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)
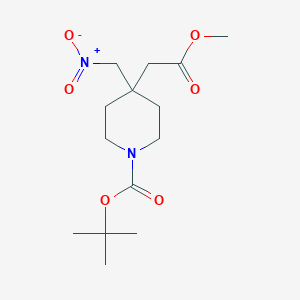
![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

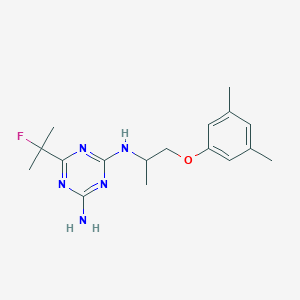
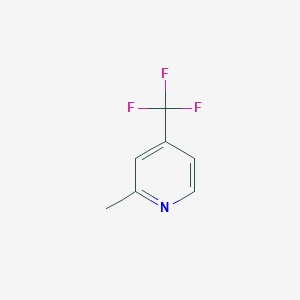
![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)
